molecular formula C7H8ClN3 B1417933 2-Hydrazinylbenzonitrile hydrochloride CAS No. 1030287-80-9

2-Hydrazinylbenzonitrile hydrochloride

Cat. No. B1417933
M. Wt: 169.61 g/mol
InChI Key: RARAOLHRHJYACE-UHFFFAOYSA-N
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Description

2-Hydrazinylbenzonitrile hydrochloride is a compound with the CAS Number: 1030287-80-9 . It has a molecular weight of 169.61 and a molecular formula of C7H8ClN3 . It is derived from the reaction of 2-bromobenzonitrile and hydrazine hydrate.


Physical And Chemical Properties Analysis

2-Hydrazinylbenzonitrile hydrochloride is a solid and is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Antimicrobial Activity

2-Hydrazinylbenzonitrile hydrochloride derivatives have been studied for their antimicrobial properties. A study synthesized and tested a variety of compounds for their antibacterial activity, finding specific inhibition effects against gram-positive bacteria, indicating potential as specific antibacterial drugs (Alheety, 2019).

Synthesis of Heterocyclic Compounds

This compound has been utilized in the synthesis of various heterocyclic compounds, such as 1,2,4-Triazolo[4,3-a][1,8]naphthyridines. These compounds were characterized for their structural properties and screened for antibacterial activity, illustrating the compound's role in developing new chemical entities with potential biological activities (Mogilaiah & Chowdary, 2002).

Cancer Research

Although excluded from direct drug use, 2-Hydrazinylbenzonitrile hydrochloride derivatives have been implicated in cancer research. A study investigated the tumorigenic effects of a related compound, 1-hydrazinophthalazine hydrochloride, in mice, revealing a significant increase in lung tumor incidence. This highlights the compound's relevance in cancer research, particularly in understanding carcinogenic risks (Tóth, 1978).

Chemical Synthesis and Characterization

Studies have shown the use of 2-Hydrazinylbenzonitrile hydrochloride in synthesizing various chemical structures. For instance, it's been used in the preparation of compounds like 3-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzonitrile, indicating its versatility in the synthesis of complex molecules (Çolak et al., 2010).

Bioorthogonal Chemistry

In bioorthogonal chemistry, 2-Hydrazinylbenzonitrile hydrochloride derivatives have been used to create stable boron-nitrogen heterocycles in neutral aqueous solutions. These reactions are quick, produce stable products, and are orthogonal to protein functional groups, making them suitable for physiological conditions (Dilek et al., 2015).

Safety And Hazards

The safety information for 2-Hydrazinylbenzonitrile hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H332-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation, respectively .

properties

IUPAC Name

2-hydrazinylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-6-3-1-2-4-7(6)10-9;/h1-4,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARAOLHRHJYACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinylbenzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Ni, Y Song, H Wu, L Chang, C Luo… - Journal of Biomedical …, 2018 - ncbi.nlm.nih.gov
… Precipitated solid was isolated by filtering the reaction mixture and dried to obtain 2-hydrazinylbenzonitrile hydrochloride. The intermediate 2-hydrazinylbenzonitrile hydrochloride (8.5 g…
Number of citations: 4 www.ncbi.nlm.nih.gov
HY Ni, YX Song, HY Wu, L Chang, CX Luo, DY Zhu - 2018
Number of citations: 0

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